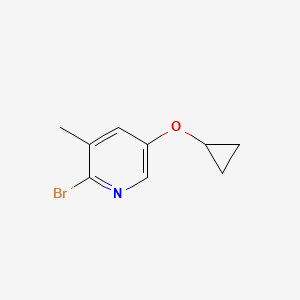![molecular formula C13H10ClN3 B13991175 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring fused with an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The chloro substitution is introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
科学研究应用
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.
作用机制
The mechanism of action of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
6-Chloroimidazo[1,2-a]pyridin-2-ylmethanol: Similar structure but with a hydroxyl group instead of an aniline moiety.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aniline moiety.
Uniqueness
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C13H10ClN3 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
4-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2 |
InChI 键 |
KZQROADTRIPXTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


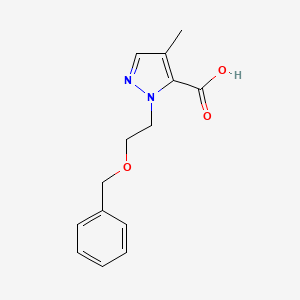
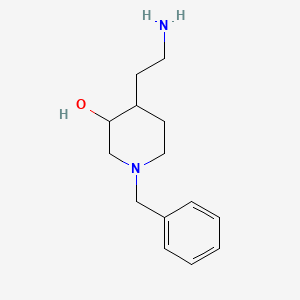
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
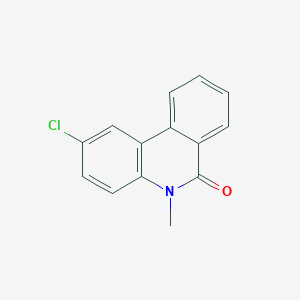
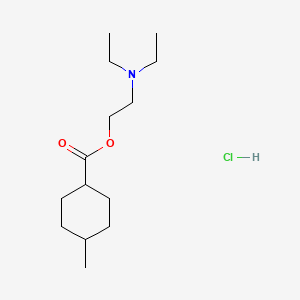
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)
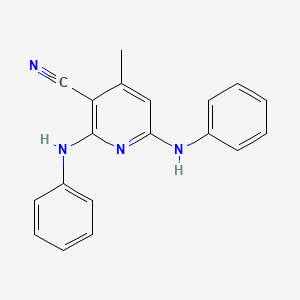
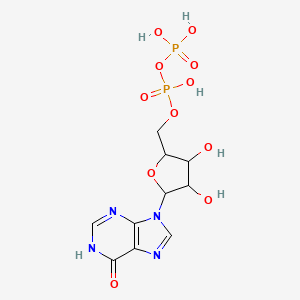
![Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B13991162.png)
